REACTION_SMILES
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[CH3:15][C:16]([OH:17])=[O:18].[CH3:25][C:26]([O:27][C:28](=[O:29])[CH3:30])=[O:31].[N+:1](=[O:2])([O-:3])[c:4]1[c:5]2[cH:6][c:7]([OH:14])[n:8][cH:9][c:10]2[cH:11][cH:12][cH:13]1.[cH:19]1[cH:20][cH:21][n:22][cH:23][cH:24]1>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5]2[cH:6][c:7]([O:14][C:16]([CH3:15])=[O:17])[n:8][cH:9][c:10]2[cH:11][cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cccc2cnc(O)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC(=O)Oc1cc2c([N+](=O)[O-])cccc2cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |